Cas no 1695350-50-5 (8-oxaspiro4.5decane-1-sulfonamide)

8-oxaspiro4.5decane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 8-Oxaspiro[4.5]decane-1-sulfonamide
- 8-oxaspiro4.5decane-1-sulfonamide
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- MDL: MFCD29945761
- インチ: 1S/C9H17NO3S/c10-14(11,12)8-2-1-3-9(8)4-6-13-7-5-9/h8H,1-7H2,(H2,10,11,12)
- InChIKey: PKRJSYLQXNHCIU-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)C2(CCOCC2)CCC1
8-oxaspiro4.5decane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-294163-0.05g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 0.05g |
$1247.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018587-1g |
8-Oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 95% | 1g |
¥7931.0 | 2023-04-10 | |
Enamine | EN300-294163-5g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 5g |
$4309.0 | 2023-09-06 | ||
Enamine | EN300-294163-5.0g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 5.0g |
$4641.0 | 2023-03-01 | ||
Enamine | EN300-294163-10.0g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 10.0g |
$6882.0 | 2023-03-01 | ||
Enamine | EN300-294163-0.5g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 0.5g |
$1426.0 | 2023-09-06 | ||
Enamine | EN300-294163-2.5g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 2.5g |
$2912.0 | 2023-09-06 | ||
Enamine | EN300-294163-0.1g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 0.1g |
$1307.0 | 2023-09-06 | ||
Enamine | EN300-294163-10g |
8-oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 10g |
$6390.0 | 2023-09-06 | ||
Ambeed | A1087720-1g |
8-Oxaspiro[4.5]decane-1-sulfonamide |
1695350-50-5 | 95% | 1g |
$1156.0 | 2024-04-15 |
8-oxaspiro4.5decane-1-sulfonamide 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
8-oxaspiro4.5decane-1-sulfonamideに関する追加情報
Introduction to 8-oxaspiro4.5decane-1-sulfonamide (CAS No. 1695350-50-5) and Its Emerging Applications in Chemical Biology
8-oxaspiro4.5decane-1-sulfonamide, identified by the chemical identifier CAS No. 1695350-50-5, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its distinctive spirocyclic framework and sulfonamide functional group. The compound’s molecular architecture, featuring a spiro linkage between a four-membered and a five-membered oxygen-containing ring, combined with the presence of a sulfonamide moiety at the terminal position, endows it with remarkable physicochemical properties that make it a promising candidate for various biological applications.
The spirocyclic core of 8-oxaspiro4.5decane-1-sulfonamide contributes to its rigidity and conformational stability, which are critical factors in drug design. This structural motif has been increasingly explored in medicinal chemistry for its ability to mimic natural product scaffolds and facilitate interactions with biological targets. The sulfonamide group, on the other hand, is well-known for its versatility as a pharmacophore, exhibiting both hydrophilic and hydrophobic characteristics that enhance solubility and binding affinity. Together, these features make 8-oxaspiro4.5decane-1-sulfonamide an intriguing molecule for further investigation.
In recent years, there has been a surge in research focusing on spirocyclic compounds due to their potential as bioactive molecules. The spirocyclic scaffold of 8-oxaspiro4.5decane-1-sulfonamide has been investigated for its role in modulating enzyme activity, particularly in cases where precise spatial orientation of functional groups is required. For instance, studies have demonstrated that spirocyclic compounds can effectively engage with active sites of enzymes by adopting specific conformations that optimize binding interactions.
One of the most compelling aspects of 8-oxaspiro4.5decane-1-sulfonamide is its utility as a building block in the synthesis of more complex derivatives. Researchers have leveraged its scaffold to develop novel molecules with enhanced biological activity. The sulfonamide functional group, being highly tunable, allows for modifications such as introduction of different substituents or derivatization into other heterocycles, thereby expanding the chemical space available for drug discovery.
The pharmacological potential of 8-oxaspiro4.5decane-1-sulfonamide has been explored in several contexts. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases and proteases, making them candidates for therapeutic intervention in inflammatory and degenerative diseases. Additionally, the compound’s ability to cross the blood-brain barrier has prompted investigations into its potential as a neuroactive agent.
The synthesis of 8-oxaspiro4.5decane-1-sulfonamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it more accessible than previously thought. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct the spirocyclic core with high efficiency and selectivity. These advancements are crucial for enabling further exploration of the compound’s biological properties.
The growing interest in 8-oxaspiro4.5decane-1-sulfonamide is reflected in the increasing number of publications discussing its applications. Researchers are particularly keen on understanding how modifications to the spirocyclic core or the sulfonamide group can influence biological activity. This has led to a flurry of computational studies aimed at predicting binding affinities and identifying optimal derivatives through molecular modeling.
One notable area of research involves using 8-oxaspiro4.5decane-1-sulfonamide as a lead compound for developing treatments against antibiotic-resistant bacteria. The unique structural features of this molecule may allow it to interact with bacterial targets in ways that conventional antibiotics do not, offering hope for addressing emerging resistance issues.
The chemical biology community continues to explore new ways to harness the potential of 8-oxaspiro4.5decane-1-sulfonamide by integrating it into multi-target drug discovery campaigns. By designing molecules that simultaneously interact with multiple biological pathways, researchers aim to achieve synergistic effects that could lead to more effective therapies.
The future prospects for 8-oxaspiro4.5decane-1-sulfonamide are bright, with ongoing research suggesting numerous possibilities for its application in drug development and beyond. As synthetic chemistry progresses and our understanding of biological systems deepens, it is likely that this compound will play an increasingly important role in addressing some of today’s most pressing medical challenges.
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